1,2-Thiazinan-3-one 1,1-dioxide

Vue d'ensemble

Description

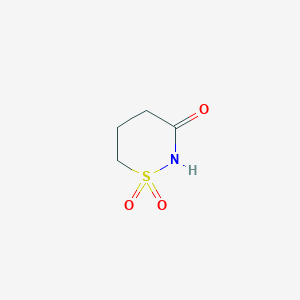

1,2-Thiazinan-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C4H7NO3S and its molecular weight is 149.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,2-Thiazinan-3-one 1,1-dioxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the thiazine family, which is known for its significant pharmacological properties. The biological activity of this compound includes antimicrobial, anti-inflammatory, and potential antidiabetic effects.

The molecular formula of this compound is with a boiling point range of 150-152°C . Its structure features a six-membered ring containing nitrogen and sulfur atoms, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial effects. For instance, studies have shown that various substituted thiazines can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

Thiazine derivatives are also recognized for their anti-inflammatory properties. The inhibition of nitric oxide synthases (NOS) has been highlighted as a key mechanism through which these compounds exert their effects. This action is particularly relevant in conditions characterized by chronic inflammation .

Antidiabetic Potential

Recent studies have suggested that certain thiazine derivatives may possess antidiabetic properties. For example, they may enhance insulin sensitivity or modulate glucose metabolism. This potential has been explored in various experimental models of diabetes .

Case Study: Antimicrobial Activity

A study focused on the synthesis and evaluation of various thiazine derivatives demonstrated that specific substitutions on the thiazine ring could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and biological activity .

Research Findings: Synthesis and Biological Evaluation

In a comprehensive study published in MDPI, researchers synthesized several derivatives of this compound and assessed their biological activities. The findings revealed that certain derivatives exhibited potent antibacterial activity with minimal cytotoxicity towards human cells .

Applications De Recherche Scientifique

Biological Applications

Antimicrobial Activity

Research indicates that 1,2-thiazinan-3-one 1,1-dioxide exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on malignant human tumor cells. In vitro studies reveal that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve interactions with biological macromolecules such as proteins and nucleic acids .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics. For example:

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology : Research is ongoing into its incorporation into nanomaterials for applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Analyse Des Réactions Chimiques

Cyclization and Ring-Formation Reactions

1,2-Thiazinan-3-one 1,1-dioxide derivatives are synthesized via intramolecular cyclization:

-

Hydroamination : Substrates like 14a and 14b undergo Rh₂(OAc)₄-catalyzed intramolecular hydroamination to yield thiazinane-1,1-dioxides 41a (95%) and 41b (88%) .

-

Suzuki Coupling : Cyclization of intermediate 39 using NaOMe forms 5-aryl-1,2-thiazinan-3-one-1,1-dioxide 40 (74% yield), followed by Suzuki coupling with phenylboronic acid .

Table 1: Cyclization Reactions

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 14a | Rh₂(OAc)₄, PhI(OAc)₂ | Thiazinane-1,1-dioxide 41a | 95% | |

| 39 | NaOMe, MeOH | 5-Aryl-1,2-thiazinan-3-one 40 | 74% |

Ring-Opening and Functionalization

The sulfone group facilitates nucleophilic attack, enabling ring-opening:

-

Hydrolysis : Acidic or basic conditions hydrolyze the sulfone group to sulfonic acid derivatives.

-

Michael Addition : Compound 38 reacts with dimethyl malonate in a Michael addition, followed by decarboxylation and deprotection to form sulfonamide 39 (46%) .

Table 2: Ring-Opening Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 38 | Dimethyl malonate, Δ | Sulfonamide 39 | 46% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the sulfone or nitrogen sites:

-

Arylation : Suzuki coupling of 40 with phenylboronic acid introduces aryl groups at position 5 .

-

N-Alkylation : Methylation of 2p′ with MeI yields N-methyl-1,3-thiazine 2r′ quantitatively .

Table 3: Substitution Reactions

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 40 | Phenylboronic acid | 5-Aryl derivative | 74% | |

| 2p′ | MeI, base | N-Methyl derivative | >99% |

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes 1,3-thiazinan-4-ones (79 ) to 1,1-dioxide derivatives 80 (27–95%) .

-

Thionation : P₄S₁₀ converts hydroxypropane amides (50 ) to thioamides (51 ), enabling cyclization to 1,3-thiazinanes .

Tautomerism and Isomerization

Gold-catalyzed reactions of thioureas produce tautomeric 1,3-thiazinanes. For example, 1a forms 2a′ (83% yield) via Au(I)-catalyzed cyclization, with crystallography confirming E/Z isomerism in the thiazinane ring .

Key Mechanistic Insights

Propriétés

IUPAC Name |

1,1-dioxothiazinan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c6-4-2-1-3-9(7,8)5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBILQPVGEGXWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649561 | |

| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-20-1 | |

| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.